

Heptaibin: A Technical Guide to its Chemical Properties and Molecular Structure

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Compound of Interest

Compound Name:	Heptaibin
Cat. No.:	B15560843

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Introduction

Heptaibin is a peptaibol antibiotic with noteworthy antifungal and antibacterial properties. Isolated from the fungus *Emericellopsis* sp. BAUA8289, this 14-amino acid peptide has garnered interest within the scientific community for its potential applications in drug development.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and experimental protocols related to **Heptaibin**, intended to serve as a valuable resource for researchers in the field.

Chemical Properties

Heptaibin is a white powder with a molecular formula of C₇₆H₁₁₈N₁₆O₁₉ and a molecular weight of 1599.85 g/mol .[1] Its CAS Registry Number is 291311-47-2.[1]

Property	Value	Reference
Molecular Formula	C76H118N16O19	
Molecular Weight	1599.85 g/mol	
CAS Number	291311-47-2	
Appearance	White Powder	
Solubility	Soluble in methanol.	

Molecular Structure

The molecular structure of **Heptaibin** is characterized by its unique amino acid sequence and helical conformation.

Amino Acid Sequence

The primary structure of **Heptaibin** is a 14-residue peptide with the following amino acid sequence:

Ac-Aib-Ala-Aib-Aib-Gln-Leu-Aib-Gly-Aib-Aib-Pro-Val-Aib-Gln-ol

Where "Ac" represents an acetyl group at the N-terminus, "Aib" is the non-proteinogenic amino acid α -aminoisobutyric acid, and "Gln-ol" is glutaminol at the C-terminus.

Conformational Analysis

Heptaibin adopts a mixed 3_{10} -/α-helical conformation in solution. This secondary structure is a common feature among peptaibols and is crucial for their biological activity, particularly their ability to interact with and disrupt cell membranes. The helical structure results in an amphipathic molecule, with a distinct separation of hydrophobic and hydrophilic residues, facilitating its insertion into the lipid bilayers of target organisms.

Experimental Protocols

Isolation of Heptaibin from *Emericellopsis* sp.

BAUA8289

A general protocol for the isolation of heptaibols from fungal cultures involves the following steps:

- Fermentation: *Emericellopsis* sp. BAUA8289 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Heptaibin**.
- Extraction: The fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to isolate the crude peptide mixture.
- Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to purify **Heptaibin** to homogeneity.

Solid-Phase Peptide Synthesis (SPPS) of Heptaibin

The chemical synthesis of **Heptaibin** can be achieved using Fmoc-based solid-phase peptide synthesis. A generalized workflow is as follows:



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Caption: Generalized workflow for the solid-phase peptide synthesis of **Heptaibin**.

Detailed Steps:

- Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a compatible solvent like dimethylformamide (DMF).
- Amino Acid Coupling: The C-terminal amino acid (Gln-ol) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

- **Washing:** The resin is washed thoroughly with DMF after each coupling and deprotection step to remove excess reagents and byproducts.
- **Acetylation:** The N-terminus of the final peptide is acetylated using acetic anhydride.
- **Cleavage:** The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** The crude peptide is purified by reverse-phase HPLC.
- **Characterization:** The purity and identity of the synthesized **Heptaibin** are confirmed by mass spectrometry and NMR spectroscopy.

Conformational Analysis by NMR and CD Spectroscopy

The three-dimensional structure of **Heptaibin** in solution is determined using a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy:

- **Sample Preparation:** A solution of purified **Heptaibin** is prepared in a suitable deuterated solvent (e.g., methanol-d4).
- **Data Acquisition:** A series of one-dimensional (^1H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are performed.
- **Data Analysis:** The NMR spectra are analyzed to assign the resonances of all protons in the peptide. The nuclear Overhauser effect (NOE) data from the NOESY experiment provides information about through-space proximities between protons, which are used as distance restraints in molecular modeling.
- **Structure Calculation:** The experimental restraints are used in molecular dynamics simulations to generate an ensemble of structures consistent with the NMR data, revealing the preferred conformation of **Heptaibin**.

Circular Dichroism (CD) Spectroscopy:

- Sample Preparation: A dilute solution of **Heptaibin** is prepared in a suitable solvent (e.g., methanol).
- Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-250 nm).
- Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure content of the peptide. A spectrum with negative bands around 208 and 222 nm is characteristic of an α -helical conformation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Heptaibin** in a suitable solvent would reveal characteristic chemical shifts for the α -aminoisobutyric acid (Aib) residues and the other amino acids in the sequence. The Aib residues, lacking an α -proton, show unique signals for their methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Heptaibin** would be expected to show characteristic absorption bands for the peptide bonds (amide I and amide II bands), the acetyl group, and the various amino acid side chains.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of **Heptaibin**. Tandem mass spectrometry (MS/MS) can be employed to confirm the amino acid sequence through fragmentation analysis.

Mechanism of Action: Membrane Permeabilization

The primary mechanism of action of **Heptaibin** is the permeabilization of cell membranes of target organisms. This process is driven by the amphipathic nature of its helical structure.



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Caption: Proposed mechanism of **Heptaibin**-induced membrane permeabilization.

The proposed mechanism involves:

- Binding: **Heptaibin** monomers initially bind to the surface of the target cell membrane.
- Aggregation: Upon reaching a critical concentration on the membrane surface, the peptides aggregate and may undergo a conformational change to a more stable helical structure.
- Insertion and Pore Formation: The peptide aggregates insert into the lipid bilayer, forming transmembrane pores or channels.
- Ion Leakage: These pores disrupt the integrity of the cell membrane, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.

Heptaibin has shown selective activity against Gram-positive bacteria, such as *Staphylococcus aureus*, and various fungi, including *Aspergillus* and *Candida albicans*.

Conclusion

Heptaibin represents a promising class of peptide antibiotics with a distinct molecular structure and mechanism of action. This technical guide consolidates the available information on its chemical properties, structure, and the experimental methodologies used for its study. Further research into its structure-activity relationship and optimization of its properties could lead to the development of novel therapeutic agents.

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